4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate: is a complex organic compound featuring a thiophene ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Stille coupling reaction , where a thiophene-2-carboxylate derivative is coupled with a pyridin-2-yl ethenyl phenyl boronic acid derivative under palladium catalysis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the addition of reagents and control of reaction conditions would be crucial to maintain product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyridine ring can be reduced to form pyridinylamine derivatives.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Using electrophiles like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : 2-(pyridin-2-yl)ethenylphenylamine.
Substitution: : Bromo- or nitro-substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including potential antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, while the pyridine moiety may bind to nucleic acids or proteins. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate: is unique due to its combination of thiophene and pyridine rings. Similar compounds include:
Thiophene-2-carboxylate derivatives: : These compounds lack the pyridine moiety and have different biological activities.
Pyridin-2-yl ethenyl phenyl derivatives: : These compounds lack the thiophene ring and may have different chemical properties.
The presence of both thiophene and pyridine rings in this compound provides a unique set of chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2S/c20-18(17-5-3-13-22-17)21-16-10-7-14(8-11-16)6-9-15-4-1-2-12-19-15/h1-13H/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWFXUMKMHNPFL-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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